molecular formula C20H27NO3 B15111705 Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate

Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate

Katalognummer: B15111705
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: CNHGMKJKMFZQNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is structurally characterized by a piperidine ring substituted with a phenyl group and a cyclohexanecarbonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate typically involves the reaction of 4-phenylpiperidine with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalytic amount of acid to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. It is believed to bind to opioid receptors, leading to analgesic effects. The compound may also interact with other receptors and enzymes, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 1-phenylpiperidine-4-carboxylate
  • Methyl 1-methyl-4-phenylpiperidine-4-carboxylate
  • Pethidine (Meperidine)

Uniqueness

Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.

Eigenschaften

Molekularformel

C20H27NO3

Molekulargewicht

329.4 g/mol

IUPAC-Name

methyl 1-(cyclohexanecarbonyl)-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C20H27NO3/c1-24-19(23)20(17-10-6-3-7-11-17)12-14-21(15-13-20)18(22)16-8-4-2-5-9-16/h3,6-7,10-11,16H,2,4-5,8-9,12-15H2,1H3

InChI-Schlüssel

CNHGMKJKMFZQNB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CCN(CC1)C(=O)C2CCCCC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.